molecular formula C21H24N2OS B11706821 N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide

Cat. No.: B11706821
M. Wt: 352.5 g/mol
InChI Key: XTTXUFMDJYOGKF-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is a compound that features a unique combination of adamantane, thiazole, and benzamide moieties. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The benzamide group adds further complexity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with thiazole and benzamide precursors. For instance, adamantanecarboxylic acid can be reacted with thiazole derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and yields. For example, the use of microwave irradiation in the synthesis of adamantane derivatives has shown significant improvements in both yield and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the thiazole and benzamide groups interact with various enzymes and receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is unique due to its combination of adamantane, thiazole, and benzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2OS/c1-13-2-4-17(5-3-13)19(24)23-20-22-18(12-25-20)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,23,24)

InChI Key

XTTXUFMDJYOGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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